molecular formula C8H7ClFNO2 B2582222 Methyl 4-amino-2-chloro-6-fluorobenzoate CAS No. 1365993-10-7

Methyl 4-amino-2-chloro-6-fluorobenzoate

Cat. No. B2582222
CAS RN: 1365993-10-7
M. Wt: 203.6
InChI Key: ZONCHFWDDLYREM-UHFFFAOYSA-N
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Description

“Methyl 4-amino-2-chloro-6-fluorobenzoate” is a chemical compound with the CAS Number: 1365993-10-7 . It has a molecular weight of 203.6 . The IUPAC name for this compound is the same as the common name . The InChI code for this compound is 1S/C8H7ClFNO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,11H2,1H3 .


Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-2-chloro-6-fluorobenzoate” can be represented by the InChI code 1S/C8H7ClFNO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,11H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 4-amino-2-chloro-6-fluorobenzoate” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis of Diazine Derivatives

Methyl 4-amino-2-chloro-6-fluorobenzoate: is a valuable precursor in the synthesis of diazine derivatives. Diazines are crucial for a wide range of pharmacological applications due to their two-nitrogen composition, which is a common feature in DNA, RNA, flavors, and fragrances . These compounds are used in the development of drugs with activities ranging from antimetabolite to anticancer, and from antimicrobial to anti-inflammatory.

Anticancer Agents

The compound’s role in the synthesis of anticancer agents is significant. Researchers have utilized it to create substituted pyrimidines, which are known for their antitumor properties . These derivatives are often used in the treatment of various cancers, including leukemia and breast cancer.

Antimicrobial and Antifungal Applications

The benzoate derivative serves as a starting material for compounds with potent antimicrobial and antifungal activities . Its structural flexibility allows for the creation of a diverse range of molecules capable of combating microbial and fungal infections.

Cardiovascular Therapeutics

In cardiovascular research, Methyl 4-amino-2-chloro-6-fluorobenzoate is used to synthesize compounds that act as cardiovascular agents, particularly those with antihypertensive effects . These synthesized compounds can help manage blood pressure and treat related cardiovascular conditions.

Neuroprotection and Ocular Therapeutics

The compound is also instrumental in creating molecules that provide neuroprotection and promote vascular relaxation in the ocular ciliary artery . This is particularly important in the development of treatments for retinal diseases and conditions affecting the eyes.

Enzyme Inhibition for Disease Treatment

Finally, it is used in the synthesis of enzyme inhibitors, such as pyruvate dehydrogenase kinase inhibitors, which have applications in treating diseases like diabetes . These inhibitors play a crucial role in regulating metabolic pathways and are essential for developing new therapeutic strategies.

Safety and Hazards

The compound has been classified under GHS07 and the signal word for it is "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 4-amino-2-chloro-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONCHFWDDLYREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-2-chloro-6-fluorobenzoate

CAS RN

1365993-10-7
Record name methyl 4-amino-2-chloro-6-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 4-(tert-butoxycarbonylamino)-2-chloro-6-fluoro-benzoate (6.53 g, 21.5 mmol) in dichloromethane (40 mL) was added TFA (9.94 mL). The mixture was stirred at room temperature for 4 hours. The mixture was then concentrated. Water (30 mL) was added to the residue, and pH was adjusted 10 with 25% NaOH. The resulting suspension was extracted with EtOAc (3×). The combined organics were dried (Na2SO4), filtered and concentrated to give the title compound (4.41 g, quantitative yield) as an off-white solid. 1H NMR (400 MHz, CD2Cl2) δ 6.54 (s, 1H), 6.34 (dd, J=11.6, 2.1 Hz, 1H), 4.19 (s, 2H), 3.90 (s, 3H). LCMS (ESI) m/z 204.0 [M+H+].
Name
methyl 4-(tert-butoxycarbonylamino)-2-chloro-6-fluoro-benzoate
Quantity
6.53 g
Type
reactant
Reaction Step One
Name
Quantity
9.94 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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